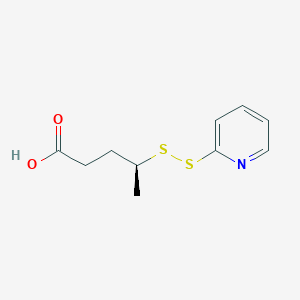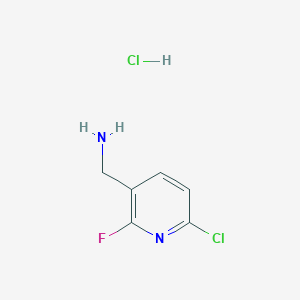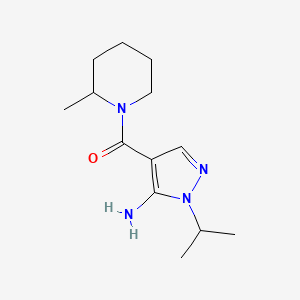![molecular formula C16H23N3O2 B11747980 2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11747980.png)
2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is a complex organic compound that features a phenolic core substituted with a methoxy group and an aminomethyl group linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by its attachment to the phenolic core through an aminomethyl linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological activities and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenol: Similar in structure but lacks the pyrazole ring.
3-methyl-1H-pyrazole: Contains the pyrazole ring but lacks the phenolic core.
2-methoxy-4-aminomethylphenol: Similar but without the pyrazole substitution.
Uniqueness
2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is unique due to the combination of the phenolic core, methoxy group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-methoxy-4-[[(3-methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C16H23N3O2/c1-4-7-19-11-14(12(2)18-19)10-17-9-13-5-6-15(20)16(8-13)21-3/h5-6,8,11,17,20H,4,7,9-10H2,1-3H3 |
InChI Key |
NFSIEDQZCGWOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)
![1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747906.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747921.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11747942.png)

![[4-(Dimethylamino)-2-methoxyphenyl]methanol](/img/structure/B11747956.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747975.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747998.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11748001.png)
